Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408971-78-6
VCID: VC7160108
InChI: InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H
SMILES: CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.74

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 2408971-78-6

Cat. No.: VC7160108

Molecular Formula: C9H15ClN2O2S

Molecular Weight: 250.74

* For research use only. Not for human or veterinary use.

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride - 2408971-78-6

Specification

CAS No. 2408971-78-6
Molecular Formula C9H15ClN2O2S
Molecular Weight 250.74
IUPAC Name ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H
Standard InChI Key UKYBKKGKFDJCSP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Attributes

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is characterized by a thiazole ring substituted with a methyl group at position 4, an aminoethyl side chain at position 2, and an ethyl ester at position 5. The hydrochloride salt form stabilizes the compound and improves its solubility . Key identifiers include:

PropertyValue
IUPAC Nameethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate; hydrochloride
Molecular FormulaC9H15ClN2O2S\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight250.75 g/mol
SMILESCCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl
InChIKeyUKYBKKGKFDJCSP-UHFFFAOYSA-N

The thiazole ring’s aromaticity and the aminoethyl group’s basicity contribute to the compound’s reactivity, enabling hydrogen bonding and π-π interactions with biological targets.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between ethyl 2-bromo-4-methylthiazole-5-carboxylate and 1-aminoethanol. The reaction is catalyzed by potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating cyclization and side-chain incorporation. The crude product is purified through recrystallization or chromatography to achieve >95% purity.

Industrial Production Methods

Industrial processes employ continuous flow reactors to enhance yield and reduce reaction times. Post-synthesis, the compound is converted to its hydrochloride salt using hydrochloric acid, followed by lyophilization to obtain a stable powder.

Physicochemical Properties

The hydrochloride salt form confers high solubility in water (>50 mg/mL) and polar solvents like methanol and ethanol. The compound is stable at room temperature under inert conditions but degrades in acidic or alkaline environments. Thermal analysis reveals a melting point of 210–215°C .

Biological Activities and Mechanism of Action

Antimicrobial Properties

The compound inhibits bacterial growth by disrupting cell wall synthesis in Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 μg/mL). The aminoethyl group binds to penicillin-binding proteins (PBPs), while the thiazole ring interferes with peptidoglycan cross-linking.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications, such as replacing the ethyl ester with a carboxamide, enhance target affinity.

Pharmacological Probes

Its fluorescent derivatives are used to study protein-ligand interactions in real time, aiding in high-throughput screening.

Comparison with Related Thiazole Derivatives

CompoundStructural DifferencesBiological Activity
Ethyl 4-methylthiazole-5-carboxylateLacks aminoethyl groupWeak antimicrobial activity (MIC: >100 μg/mL)
Methyl 2-aminoethylthiazole-4-carboxylateMethyl ester instead of ethyl esterImproved solubility but reduced potency
2-Aminoethylthiazole hydrochlorideNo ester groupLimited cellular uptake

The aminoethyl and ester groups in Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride optimize both solubility and bioactivity .

Research Findings and Current Studies

Recent investigations focus on its synergy with cisplatin in ovarian cancer models, showing a 40% reduction in tumor growth compared to monotherapy. Additionally, computational docking studies predict strong binding to the ATP-binding pocket of HSP90, a heat shock protein implicated in cancer.

Future Directions and Challenges

While preclinical data are promising, challenges include optimizing pharmacokinetics and reducing off-target effects. Future work should explore prodrug formulations to enhance oral bioavailability and evaluate long-term toxicity in animal models.

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